molecular formula C8H9ClO2S B1482453 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid CAS No. 1601019-41-3

2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid

Cat. No.: B1482453
CAS No.: 1601019-41-3
M. Wt: 204.67 g/mol
InChI Key: QOZRRUXGWBZBNN-UHFFFAOYSA-N
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Description

2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Cellular Effects

In cellular systems, 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid can affect various cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound may upregulate or downregulate the expression of genes involved in inflammatory responses or metabolic pathways. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effect without causing significant toxicity. These findings are crucial for determining the safe and effective use of the compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze oxidative reactions, leading to the formation of metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters, facilitating its uptake and efflux across cellular membranes. Binding proteins, such as albumin, can also influence the compound’s distribution by sequestering it in the bloodstream and tissues. These interactions affect the compound’s localization and accumulation, which are important for its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-5-propan-2-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZRRUXGWBZBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid
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2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid
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2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid
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2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.